molecular formula C14H18ClN5O3S B7030994 N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide

N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide

Cat. No.: B7030994
M. Wt: 371.8 g/mol
InChI Key: GCNBZHRCFNXWPA-UHFFFAOYSA-N
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Description

N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indazole ring, along with the piperidine and sulfamoyl groups, suggests that this compound may have interesting pharmacological properties.

Properties

IUPAC Name

N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O3S/c1-16-24(22,23)20-7-5-9(6-8-20)14(21)17-13-10-3-2-4-11(15)12(10)18-19-13/h2-4,9,16H,5-8H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNBZHRCFNXWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N1CCC(CC1)C(=O)NC2=NNC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the indazole derivative reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the indazole ring or the sulfamoyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to N-oxides, while reduction may yield amines.

Scientific Research Applications

N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Use as a tool compound to study the function of specific proteins or enzymes.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide would depend on its specific biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The indazole ring is known to interact with various biological targets, potentially leading to anti-inflammatory, anticancer, or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole structures, such as indazole-3-carboxamides.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamides.

    Sulfamoyl Derivatives: Compounds with sulfamoyl groups, such as sulfonamides.

Uniqueness

N-(7-chloro-1H-indazol-3-yl)-1-(methylsulfamoyl)piperidine-4-carboxamide is unique due to the combination of the indazole, piperidine, and sulfamoyl groups, which may confer distinct biological activities and pharmacological properties.

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